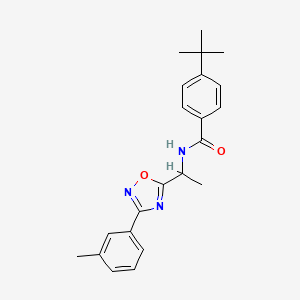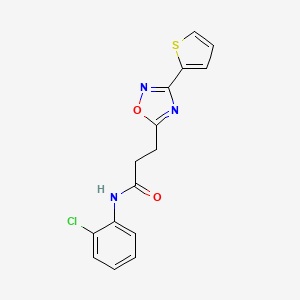
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TOT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TOT is a fluorescent molecule that can be used as a probe to study biological systems. In
作用機序
The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is based on its ability to bind to target proteins and undergo a conformational change that results in fluorescence. The binding of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide to a target protein induces a change in the electronic environment of the molecule, which leads to an increase in fluorescence intensity. This mechanism allows N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide to be used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to have low toxicity and does not have any known biochemical or physiological effects. This makes it an ideal probe for studying biological systems without interfering with the system being studied.
実験室実験の利点と制限
One of the main advantages of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ability to fluoresce upon binding to a target protein, which allows for real-time monitoring of protein-protein interactions and enzyme activity. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is also highly specific for its target protein, which reduces the likelihood of false positives in experiments. However, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has some limitations, including its complex synthesis method and its limited solubility in water.
将来の方向性
There are several future directions for N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide research. One potential application is in the development of new drugs that target specific proteins. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide could be used as a screening tool to identify potential drug candidates that bind to the target protein. Another potential application is in the development of biosensors for detecting specific proteins in biological samples. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide could be used as a fluorescent probe in these biosensors to detect the presence of the target protein. Finally, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide could be modified to improve its solubility in water, which would make it more useful for studying biological systems in aqueous environments.
Conclusion:
In conclusion, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is a promising fluorescent probe that has a wide range of applications in scientific research. Its ability to fluoresce upon binding to a target protein makes it an ideal tool for studying protein-protein interactions and enzyme activity. While N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has some limitations, its potential applications in drug development and biosensor technology make it an exciting area of research for the future.
合成法
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenylamine, which is then coupled with thiophene-2-carboxylic acid to form N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a probe to study a variety of biological systems, including protein-protein interactions, enzyme activity, and cell signaling pathways. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is particularly useful in studying protein-protein interactions because of its ability to fluoresce upon binding to a target protein. This allows researchers to monitor the interaction in real-time and in living cells. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been used to study enzyme activity by monitoring changes in fluorescence upon enzymatic cleavage of the molecule.
特性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-4-6-14(7-5-13)18-22-20(25-23-18)15-8-10-16(11-9-15)21-19(24)17-3-2-12-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFNTKIGVVWNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(4-{[(4-fluorophenyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7685489.png)

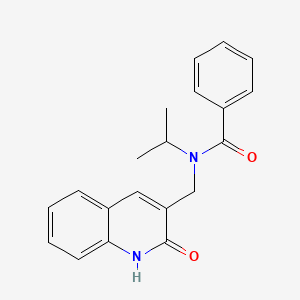

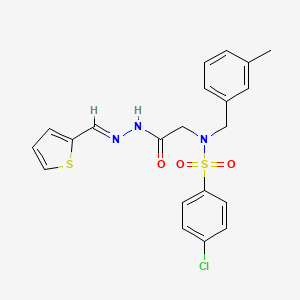
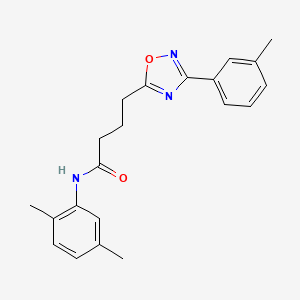

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)

